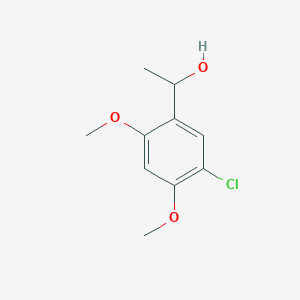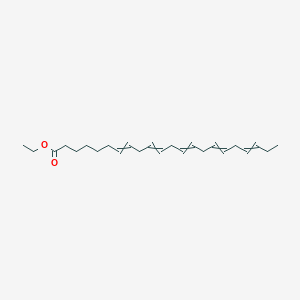
Ethyl docosa-7,10,13,16,19-pentaenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a long-chain polyunsaturated fatty acid ethyl ester. It is derived from docosapentaenoic acid, which is a type of omega-3 fatty acid. This compound is known for its potential health benefits, particularly in cardiovascular health, due to its anti-inflammatory and lipid-lowering properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate can be synthesized through the esterification of docosapentaenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ethyl ester .
Industrial Production Methods
In an industrial setting, the production of ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate often involves the extraction of docosapentaenoic acid from marine sources, such as fish oil. The extracted acid is then subjected to esterification with ethanol in the presence of a catalyst. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated or partially saturated fatty acid esters.
Substitution: It can undergo substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated or partially saturated ethyl esters.
Substitution: Amides or other ester derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (7Z,10Z,13Z,16,19Z)-docosa-7,10,13,16,19-pentaenoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of fatty acid esters.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, inflammation, and neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of ethyl (7Z,10Z,13Z,16,19Z)-docosa-7,10,13,16,19-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the activity of enzymes involved in lipid metabolism and inflammatory pathways. The compound’s effects are mediated through its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .
Comparaison Avec Des Composés Similaires
Ethyl (7Z,10Z,13Z,16,19Z)-docosa-7,10,13,16,19-pentaenoate is similar to other long-chain polyunsaturated fatty acid ethyl esters, such as:
Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Known for its role in brain health and development.
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate: Shares similar anti-inflammatory properties but differs in the number and position of double bonds.
(7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid: The free acid form, which has similar biological activities but different pharmacokinetic properties .
Ethyl (7Z,10Z,13Z,16,19Z)-docosa-7,10,13,16,19-pentaenoate stands out due to its specific configuration and potential health benefits, making it a unique compound in the realm of polyunsaturated fatty acids.
Propriétés
Formule moléculaire |
C24H38O2 |
|---|---|
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
ethyl docosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3 |
Clé InChI |
VCSQUSNNIFZJAP-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
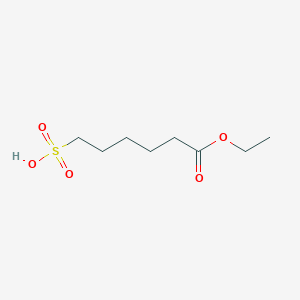
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
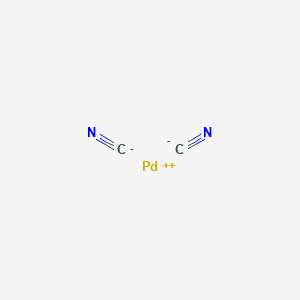
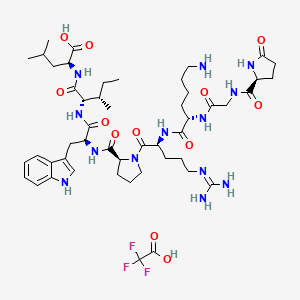

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
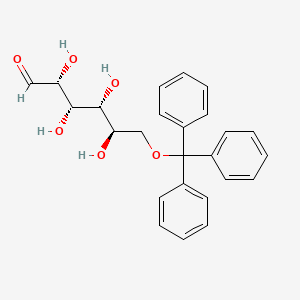

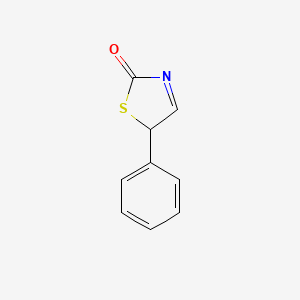
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
